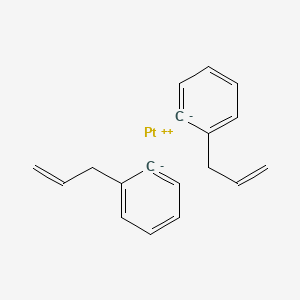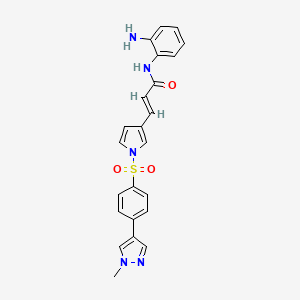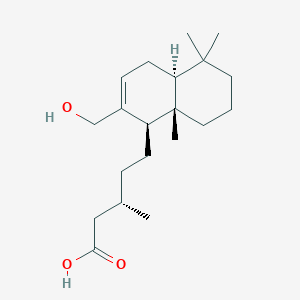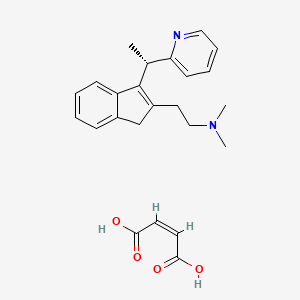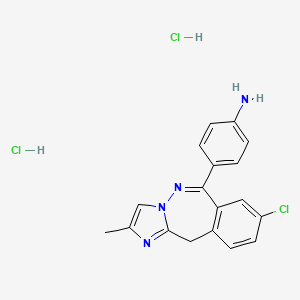
TMC647055 Choline salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TMC647055 choline salt is a cell-permeating, selective HCV NS5B inhibitor, eliciting a mean IC50 of 34 nM, as assessed in the RdRp primer-dependent transcription assay. in vitro: TMC647055 is a novel and potent nonnucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. TMC647055 shows high selectivity for HCV when evaluated with a broad panel of human DNA and RNA viruses. TMC647055 shows median EC50 changes in the replicon assay of 9-, 3-, and 371-fold for L392I, V494A, and P495L, respectively, The median EC50 of TMC647055 on NS5B sequences derived from clinical isolates of genotypes 1a, 1b, 3a, 4a, and 6a ranged between 27 nM and 113 nM.
Aplicaciones Científicas De Investigación
Neuroprotective and Cognitive Benefits
Choline-containing phospholipids (CCPLs), particularly phosphatidylcholine, play a significant role in maintaining cell membrane structure and cholinergic neurotransmission. The therapeutic potential of these compounds, including derivatives like GPC and CDP-choline, has been explored for treating cerebrovascular and neurodegenerative disorders due to their neuroprotective properties and influence on brain cholinergic pathways. These compounds, including choline salt derivatives, show promise in improving cognitive functions and have been investigated for their potential in treating conditions like stroke and Alzheimer's disease (Tayebati et al., 2015), (Conant & Schauss, 2004).
Metabolic and Cardiovascular Health
The metabolic pathways involving choline and its derivatives, such as betaine, are crucial for cardiovascular health and the methylation process. Choline and betaine intake has been studied in relation to cardiovascular health, with a focus on their role in the one-carbon metabolism and the homocysteine cycle. The balance of these nutrients is vital for maintaining cardiovascular health, although the direct relationships with chronic diseases are complex and multifaceted (Ueland, 2011), (Wang et al., 2014).
Skeletal Muscle Health
Choline is also essential for skeletal muscle function. Its role in modulating muscle fat metabolism, muscle protein homeostasis, and inflammation has been noted. Studies suggest that adequate choline intake may contribute to maintaining muscle health and potentially improving physical performance (Moretti et al., 2020).
Nutritional and Dietary Importance
Choline's role as an essential nutrient is evident in various aspects of human health. It contributes significantly to membrane phospholipids and neurotransmitter synthesis. The dietary intake of choline and its presence in food has been studied extensively, emphasizing its importance in human nutrition and its potential implications in dietary guidelines (Fischer et al., 2005), (Zeisel et al., 2003).
Antioxidant and Anti-Apoptotic Properties
Choline has demonstrated antioxidant and anti-apoptotic properties, particularly in conditions of stress like heat exposure. Its role in modulating stress responses and maintaining cellular integrity under adverse conditions highlights its potential therapeutic applications (Yang et al., 2021).
Propiedades
Fórmula molecular |
C37H53N5O8S |
|---|---|
Peso molecular |
727.91 |
Sinónimos |
TMC647055; TMC-647055; TMC 647055; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-3-hydroxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191532.png)
![3-hydroxy-N-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191533.png)
![7-hydroxy-3-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B1191534.png)
![3-[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B1191535.png)
![1-butyryl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1191539.png)
![3-methyl-6-oxo-1-phenyl-4-(3-pyridinyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191541.png)
